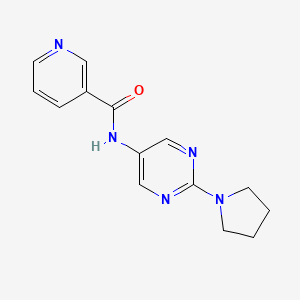

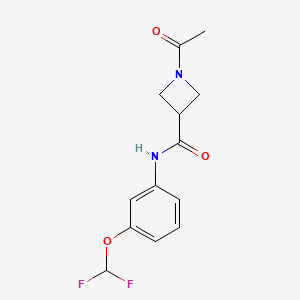

1-乙酰基-N-(3-(二氟甲氧基)苯基)氮杂环丁烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-acetyl-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide is a chemical compound with the molecular formula C13H14F2N2O3 . It has a molecular weight of 284.263 . This product is intended for research use only and is not meant for human or veterinary use.

Synthesis Analysis

The synthesis of azetidines, such as 1-acetyl-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

The molecular structure of 1-acetyl-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide is defined by its molecular formula, C13H14F2N2O3 . The average mass of the molecule is 284.259 Da, and the monoisotopic mass is 284.097260 Da .Chemical Reactions Analysis

The synthesis of azetidines, such as 1-acetyl-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide, involves intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, and allows for the synthesis of highly functionalized azetidines from readily available precursors .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-acetyl-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide are defined by its molecular formula, C13H14F2N2O3 . The average mass of the molecule is 284.259 Da, and the monoisotopic mass is 284.097260 Da .科学研究应用

酰化反应

叔酰胺,类似于我们关注的化学结构,在氧原子处利用酰氯化合物进行酰化。此反应可以导致形成1-酰氧亚胺盐,在特定条件下,可以生成1-酰氧-烯胺或-二烯胺。这些中间体在合成复杂有机分子和研究有机化学中的反应机理中至关重要 (Bottomley & Boyd, 1980).

杂环化合物的多米诺反应

一种新颖的一锅多米诺反应可以合成2-乙酰基-3-(苯氨基)吲哚并-1-甲酰胺衍生物。此方法突显了乙酰基化合物在促进复杂杂环形成中的多功能性,无需事先活化或修饰,强调了快速合成生物活性化合物的潜力 (Ziyaadini et al., 2011).

对基因表达的抑制活性

与“1-乙酰基-N-(3-(二氟甲氧基)苯基)氮杂环丁烷-3-甲酰胺”在结构上相关的化合物已被研究其抑制由NF-κB和AP-1转录因子介导的转录的能力。这些发现表明在抑制这些转录因子有益的疾病治疗中具有潜在的治疗应用 (Palanki et al., 2000).

抗菌和抗真菌活性

相关氮杂环丁烷衍生物的合成和生物学评估已证明具有显着的抗菌和抗真菌活性。通过结构修饰和优化,这些化合物有望成为对抗微生物和真菌感染的新型药物 (Panchasara & Pande, 2009).

抗结核支架

苯甲酰胺氮杂环丁酮的新型衍生物已被合成并评估其对结核分枝杆菌的体外抗结核活性。该研究揭示了这些化合物作为开发新型抗结核药物的支架的潜力,进一步突出了乙酰基在药物化学中的关键作用 (Nimbalkar et al., 2018).

属性

IUPAC Name |

1-acetyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2O3/c1-8(18)17-6-9(7-17)12(19)16-10-3-2-4-11(5-10)20-13(14)15/h2-5,9,13H,6-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTYCCLNPQEZIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC(=CC=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B2534187.png)

![1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane](/img/structure/B2534191.png)

![6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2534196.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2534198.png)

![4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2534199.png)